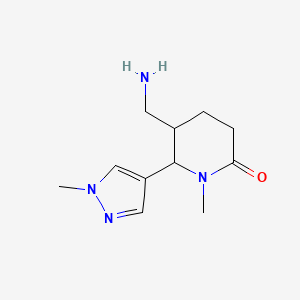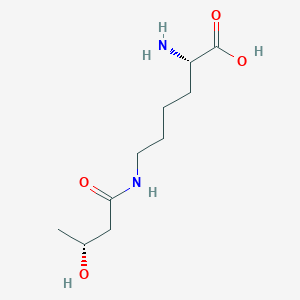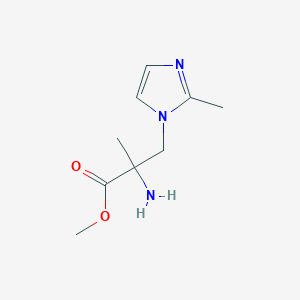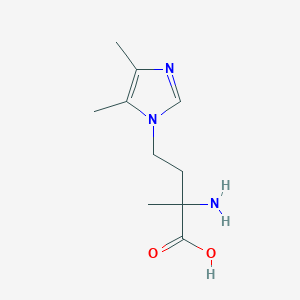
(R)-N-((R)-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene ring, a phosphanyl group, and a sulfinamide moiety. Its stereochemistry and functional groups make it a valuable subject for studies in organic synthesis, catalysis, and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of racemic 1-(1-naphthyl)ethylamine with D-(-)-tartaric acid to form an enantiomer salt, followed by separation and further reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinamide group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of phosphanyl derivatives.
科学的研究の応用
®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in asymmetric synthesis, where its chiral nature helps in the formation of enantiomerically pure products.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate makes it valuable in drug development and synthesis.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism by which ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide exerts its effects involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal centers, making it an effective ligand in catalytic processes. The sulfinamide moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in various reactions.
類似化合物との比較
Similar Compounds
- ®-Methyl 2-amino-3-(naphthalen-1-yl)propanoate hydrochloride
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- DI-NAPHTHALEN-1-YL-METHANONE
Uniqueness
What sets ®-N-(®-(2-(Di-tert-butylphosphanyl)phenyl)(naphthalen-1-yl)methyl)-2-methylpropane-2-sulfinamide apart from similar compounds is its combination of a naphthalene ring, a phosphanyl group, and a sulfinamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it a versatile compound in various fields of research.
特性
分子式 |
C29H40NOPS |
|---|---|
分子量 |
481.7 g/mol |
IUPAC名 |
N-[(R)-(2-ditert-butylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C29H40NOPS/c1-27(2,3)32(28(4,5)6)25-20-13-12-18-24(25)26(30-33(31)29(7,8)9)23-19-14-16-21-15-10-11-17-22(21)23/h10-20,26,30H,1-9H3/t26-,33?/m1/s1 |
InChIキー |
YUSQSKNVFUIHQG-UOQVMRJOSA-N |
異性体SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@@H](C2=CC=CC3=CC=CC=C32)NS(=O)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC3=CC=CC=C32)NS(=O)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-[(3,4-Difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642127.png)




![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)

